SKI-I, Sphingosine Kinase Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cell-permeable. SKI-I is a non-lipid pan-sphingosine kinase (SK) inhibitor that inhibits both SK1 and SK2 to suppress the production of pro-mitogenic sphingosine 1-phosphate (S1P) and promote cell death. Also induces autophagy.

Wissenschaftliche Forschungsanwendungen

Inhibition in Cellular Processes

Sphingosine kinase inhibitor (SKI) II is identified as a dual inhibitor of sphingosine kinases (SKs) 1 and 2, and is used extensively to explore the involvement of SKs and sphingosine-1-phosphate (S1P) in cellular processes. It's a noncompetitive inhibitor of dihydroceramide desaturase (Des1) activity, influencing cell proliferation and autophagy, indicating its potential in regulating cellular balance and responses (Cingolani et al., 2014).

Anti-Leukemic Activity

SKI-II has been shown to inhibit growth and survival of human acute myeloid leukemia (AML) cell lines, suggesting its role as a potential anti-leukemic agent. It induces apoptosis in these cells, influences SphK1 activation, and alters the level of S1P and its precursor ceramide, highlighting its therapeutic promise in AML treatment (Yang et al., 2015).

Development of Specific Inhibitors

Research focused on developing specific SKI-I analogs, like SKI-178, aims to elucidate the roles of SphK1 and SphK2 in diseases. These efforts enhance understanding of the sphingolipid metabolic pathway and its potential as a therapeutic target in hyperproliferative and inflammatory diseases (Hengst et al., 2010).

Effects on Breast Cancer Cells

SKI-II has shown greater efficacy in basal-A compared to luminal breast cancer, demonstrating its potential as a therapeutic agent in specific cancer subtypes. It induces apoptosis and blocks proliferation, both in vitro and in vivo, in triple-negative breast cancer systems (Antoon et al., 2012).

Altered Estrogen Signaling in Breast Cancer

SKI-II can block estrogen signaling in breast cancer, suggesting its use as a targeted therapy. It reduces estrogen-stimulated transcriptional activity and mRNA levels of estrogen-regulated genes, offering insights into its mechanism of action in hormone-responsive cancers (Antoon et al., 2011).

Dual-Targeted Inhibitor Development

SKI-349, a derivative of SKI-I, has been developed as a dual-targeted inhibitor of Sphingosine Kinase and Microtubule Polymerization. It shows enhanced therapeutic efficacy in acute myeloid leukemia models, indicating the potential of multitargeted therapeutic strategies in hematological malignancies (Hengst et al., 2020).

Effect on T-Cell Acute Lymphoblastic Leukemia

SKI-I induced apoptosis and activated the endoplasmic reticulum stress/unfolded protein response pathway in T-cell acute lymphoblastic leukemia cells, showcasing its therapeutic potential for treating this form of leukemia (Evangelisti et al., 2014).

TNF-Induced Drug Resistance in Breast Cancer

SKI-II alters endogenous sphingolipid signaling in multi-drug-resistant breast cancer cells, demonstrating its potential to address chemoresistance. It modulates the NF-κB pathway, suggesting a mechanism through which sphingosine kinase inhibition can impact cancer therapy (Antoon et al., 2012).

Eigenschaften

CAS-Nummer |

306301-68-8 |

|---|---|

Produktname |

SKI-I, Sphingosine Kinase Inhibitor |

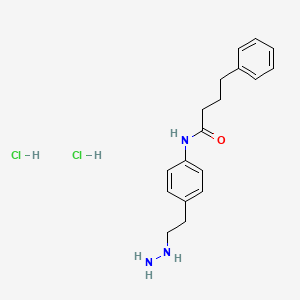

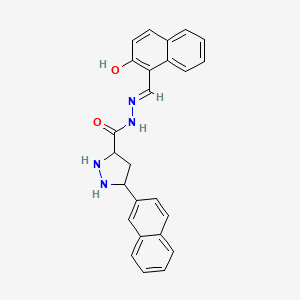

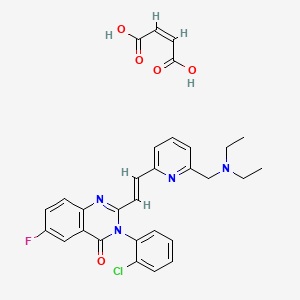

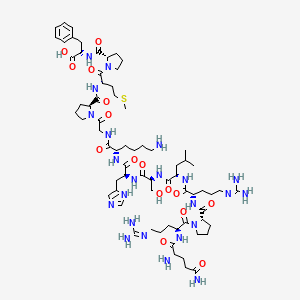

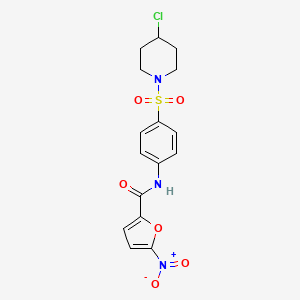

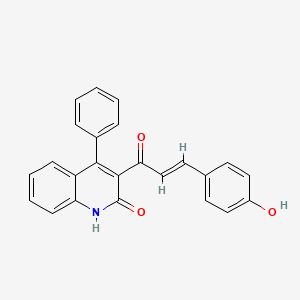

Molekularformel |

C25H42N4O2 |

Molekulargewicht |

430.637 |

IUPAC-Name |

5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-N-[(Z)-(2-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)methylideneamino]pyrazolidine-3-carboxamide |

InChI |

InChI=1S/C25H42N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h15-24,27-28,30H,1-14H2,(H,29,31)/b26-15- |

InChI-Schlüssel |

HLRQAJDWWZYGHO-YSMPRRRNSA-N |

SMILES |

C1CCC2CC(CCC2C1)C3CC(NN3)C(=O)NN=CC4C5CCCCC5CCC4O |

Aussehen |

Pale yellow solidPurity:≥90% by NMR |

Synonyme |

5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide |

Herkunft des Produkts |

United States |

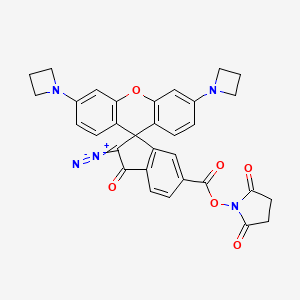

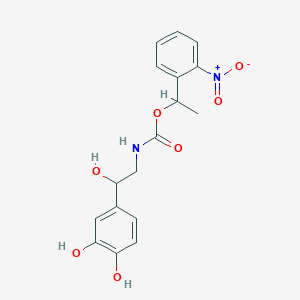

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one](/img/structure/B560345.png)

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)